5-(2-呋喃酰氨基)邻苯二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

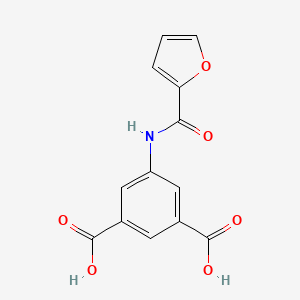

5-(2-furoylamino)isophthalic acid is a chemical compound that belongs to the class of aromatic dicarboxylic acids modified with amino and furan groups. The incorporation of furoylamino groups into the isophthalic acid backbone results in compounds that can exhibit unique chemical and physical properties, making them suitable for a variety of applications in materials science and polymer chemistry.

Synthesis Analysis

The synthesis of compounds structurally related to 5-(2-furoylamino)isophthalic acid often involves multi-step chemical processes. For example, derivatives such as 5-(a-hydroxy-alkanoylamino)-2,4,6-triiodo-isophthalic acid amides can undergo intramolecular rearrangements under certain conditions to produce structurally related compounds. These reactions demonstrate the complexity and versatility of the synthetic routes used to create compounds within this chemical family (Felder, Gallotti, & Favilla, 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(2-furoylamino)isophthalic acid is characterized by the presence of isophthalic acid units, furan rings, and amino groups. These structural features significantly influence the physical and chemical properties of the molecules. The incorporation of furan and amino functionalities into the aromatic isophthalic acid core can lead to novel interactions and properties, such as enhanced solubility, thermal stability, and potential optical activity.

Chemical Reactions and Properties

Compounds related to 5-(2-furoylamino)isophthalic acid can participate in various chemical reactions due to the presence of reactive functional groups. These can include polymerization reactions to form polyamides or other polymers, which can be thermally stable and optically active due to the chiral centers present in the monomers. The properties of these materials, such as solubility, thermal stability, and optical activity, are influenced by the nature of the substituents and the polymerization conditions (Mallakpour & Rafiee, 2016).

科学研究应用

聚合物合成

5-(2-呋喃酰氨基)邻苯二甲酸及其衍生物是新型聚合物合成的关键。例如,在离子液体中,由5-(3-乙酰氧基萘酰氨基)-邻苯二甲酸和芳香族二胺在微波辐照下制备芳香族光敏聚酰胺,得到具有高热稳定性和显着光致发光性能的聚合物,突出了它们在光敏应用中的潜力(Mallakpour & Rafiee, 2007)。类似地,基于与邻苯二甲酸衍生物相关的N-杂芳族多羧酸盐配体的配位聚合物已被开发用于锂存储应用,表明这些化合物在储能解决方案中的多功能性(Lin et al., 2019)。

绿色化学和可持续性

在可持续化学领域,5-(2-呋喃酰氨基)邻苯二甲酸的衍生物正在被探索用于合成环保材料。呋喃-2,5-二甲酸基呋喃-脂族聚酰胺的酶促聚合为用于高性能材料的多邻苯二甲酰胺提供了一种可持续的替代方案,展示了这些衍生物在推进绿色材料科学中的作用(Jiang et al., 2015)。

先进材料特性

由5-(2-呋喃酰氨基)邻苯二甲酸衍生物合成的材料的结构多样性扩展到了它们的先进特性。与邻苯二甲酸衍生物相关的具有四唑官能化的芳香族羧酸的新型三维多孔金属有机骨架显示出有希望的气体吸附性能,表明它们在气体分离和纯化过程中的适用性(Zhang et al., 2010)。

催化和化学合成

5-(2-呋喃酰氨基)邻苯二甲酸的衍生物在催化过程和化学合成中发挥着重要作用。优化Co/Mn/Br催化的5-羟甲基糠醛氧化以提高2,5-呋喃二甲酸的产率,展示了这些化合物在催化应用中的潜力,有助于开发基于生物质的塑料前体(Zuo et al., 2016)。

生化研究

虽然关于5-(2-呋喃酰氨基)邻苯二甲酸的直接生化应用的信息有限,但已研究了相关化合物与人血清白蛋白等蛋白质的结合特性,这可以深入了解这些衍生物的生化相互作用和潜在的医学应用(Sudlow et al., 1976)。

属性

IUPAC Name |

5-(furan-2-carbonylamino)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6/c15-11(10-2-1-3-20-10)14-9-5-7(12(16)17)4-8(6-9)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUBEPKPDFDIRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Furan-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)